molecular formula C13H20FNO3S2 B2829827 4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide CAS No. 2309190-32-5

4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide

Cat. No.: B2829827
CAS No.: 2309190-32-5
M. Wt: 321.43
InChI Key: BQFHRTZUTXRHQN-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide is a synthetic organic compound It is characterized by the presence of a fluoro group, a methoxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the appropriate benzene derivative and introduce the fluoro, methoxy, and methylsulfanyl groups through a series of substitution reactions. The sulfonamide group is then introduced through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonamide group can be reduced to an amine under certain conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]-2-methylbenzene-1-sulfonamide is unique due to the specific combination of functional groups it possesses. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the fluoro group can enhance its stability and reactivity, while the sulfonamide group can confer specific biological activity.

Properties

IUPAC Name

4-fluoro-N-(2-methoxy-4-methylsulfanylbutyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S2/c1-10-8-11(14)4-5-13(10)20(16,17)15-9-12(18-2)6-7-19-3/h4-5,8,12,15H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFHRTZUTXRHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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